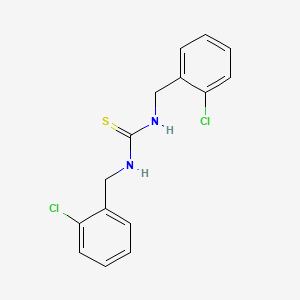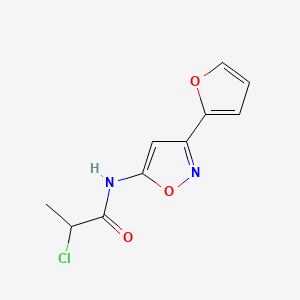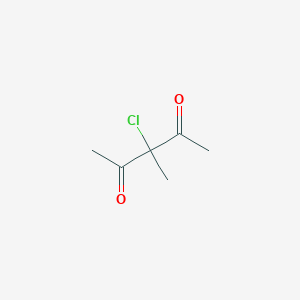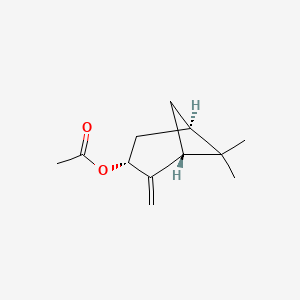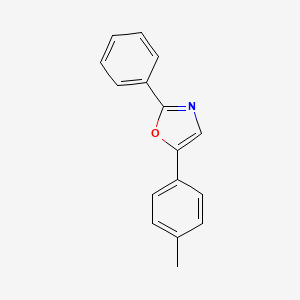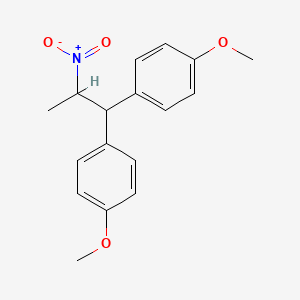
1,1'-(2-Nitropropylidene)bis(4-methoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) is an organic compound characterized by the presence of two methoxybenzene groups linked via a nitropropylidene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzaldehyde with nitropropane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitropropylidene linkage between the two aromatic rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions: 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
科学研究应用
1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
相似化合物的比较
1,1’-(1-Methylethylidene)bis(4-methoxybenzene): Similar structure but with a methylethylidene bridge instead of a nitropropylidene bridge.
1,1’-(2-Ethenetriyl)tris(4-methoxybenzene): Contains an ethenetriyl linkage with three methoxybenzene groups.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: Features a diphenylethene core with methoxy substituents
Uniqueness: 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) is unique due to the presence of the nitropropylidene bridge, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
属性
CAS 编号 |
34197-26-7 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C17H19NO4/c1-12(18(19)20)17(13-4-8-15(21-2)9-5-13)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3 |
InChI 键 |
PFPRAVYUXJWMGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





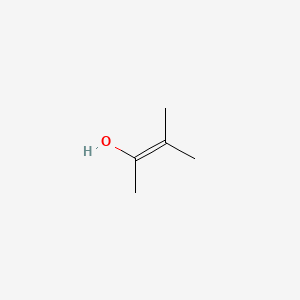
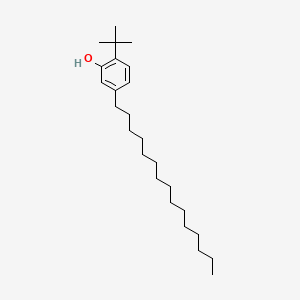
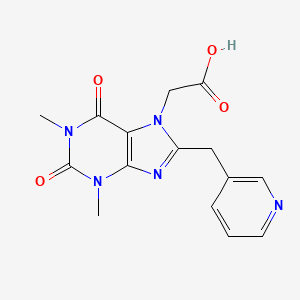
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
